An In-Depth Technical Guide to 10-Chloro-10,11-dihydrodibenz[b,f]thiepin: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 10-Chloro-10,11-dihydrodibenz[b,f]thiepin: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin, a key heterocyclic compound with significant applications in medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthetic methodologies, and the strategic importance of this molecule as a versatile intermediate.
Core Compound Identification and Properties
Chemical Identity:
The compound at the center of this guide is 10-Chloro-10,11-dihydrodibenz[b,f]thiepin . Its unique tricyclic structure, featuring a central thiepine ring fused to two benzene rings, and a reactive chlorine atom at the 10-position, makes it a valuable synthon in the development of novel therapeutics.
| Identifier | Value |
| CAS Number | 1725-32-2[1] |
| Molecular Formula | C₁₄H₁₁ClS |
| Molecular Weight | 246.76 g/mol [1] |
| Canonical SMILES | C1C2=CC=CC=C2SC3=CC=CC=C3C1Cl |
| InChI Key | InChI=1S/C14H11ClS/c15-14-10-16-13-7-3-1-5-11(13)8-9-12(14)6-2-4-8 |
Physicochemical Properties (Predicted):
| Property | Predicted Value |
| XLogP3 | 4.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 246.02429 |
| Monoisotopic Mass | 246.02429 |
| Topological Polar Surface Area | 25.3 Ų |
| Heavy Atom Count | 16 |
Strategic Importance in Medicinal Chemistry: A Precursor to Neuroleptics
The dibenzo[b,f]thiepin scaffold is a cornerstone in the architecture of numerous centrally acting agents. The introduction of a chloro substituent at the 10-position furnishes a reactive handle, pivotal for the synthesis of a diverse array of derivatives. This strategic placement of a leaving group allows for nucleophilic substitution reactions, enabling the introduction of various pharmacophoric moieties.
Derivatives of this class have shown significant promise as neurotropic and psychotropic agents, with some exhibiting potent antipsychotic activity. The structural similarity to established drugs like quetiapine underscores the therapeutic potential of this chemical family.[2][3][4] The core tricyclic system is a privileged structure, known to interact with various receptors in the central nervous system.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The synthesis likely proceeds through the formation of the dibenzo[b,f]thiepin-10(11H)-one, followed by reduction and chlorination.
Caption: Proposed synthetic pathway for 10-Chloro-10,11-dihydrodibenz[b,f]thiepin.
Step-by-Step Methodologies (Inferred)
Step 1: Synthesis of Dibenzo[b,f]thiepin-10(11H)-one
This key intermediate is typically synthesized via an intramolecular Friedel-Crafts acylation of a 2-(phenylthio)benzoic acid derivative. The use of polyphosphoric acid (PPA) as both a catalyst and solvent is a common and effective method for this cyclization.[3]
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Reaction: 2-(Phenylthio)benzoic acid is heated in polyphosphoric acid.
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Rationale: The strong acid protonates the carboxylic acid, and the subsequent loss of water generates a highly electrophilic acylium ion. This ion then undergoes an intramolecular electrophilic aromatic substitution on the adjacent phenyl ring to form the tricyclic ketone. The high temperature is necessary to overcome the activation energy for the cyclization.
Step 2: Reduction of the Ketone
The carbonyl group at the 10-position is reduced to a hydroxyl group.
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Protocol:
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Dissolve Dibenzo[b,f]thiepin-10(11H)-one in a suitable solvent such as methanol or ethanol.
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Cool the solution in an ice bath.
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Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
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Stir the reaction mixture at room temperature until completion (monitored by TLC).
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Quench the reaction with a dilute acid (e.g., HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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-
Causality: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of other functional groups. The alcoholic solvent serves to both dissolve the starting material and protonate the intermediate alkoxide.
Step 3: Chlorination of the Alcohol
The final step involves the conversion of the hydroxyl group to a chlorine atom.
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Protocol:
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Dissolve the 10,11-Dihydrodibenzo[b,f]thiepin-10-ol in a dry, aprotic solvent like dichloromethane or toluene.
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Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at 0 °C. A small amount of a catalyst like dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography or recrystallization.
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Expertise & Experience: Thionyl chloride is a common and effective reagent for this transformation. The reaction proceeds via an intermediate chlorosulfite ester, which then undergoes an intramolecular nucleophilic attack by the chloride ion, with the expulsion of sulfur dioxide and a proton, leading to the desired chlorinated product. The use of a dry solvent is critical to prevent the hydrolysis of thionyl chloride.
Reactivity and Application as a Synthetic Intermediate
The primary utility of 10-Chloro-10,11-dihydrodibenz[b,f]thiepin in drug development lies in the reactivity of the benzylic chloride at the 10-position. This functionality makes it an excellent electrophile for nucleophilic substitution reactions.
Caption: Nucleophilic substitution at the 10-position of the dibenzo[b,f]thiepin core.
A prime example of this reactivity is its use in the synthesis of piperazine-containing derivatives, which are common structural motifs in antipsychotic drugs. For instance, reaction with a substituted piperazine would lead to the corresponding 10-(piperazin-1-yl)-10,11-dihydrodibenz[b,f]thiepin derivative.
Exemplary Experimental Protocol: Nucleophilic Substitution
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Reaction: A mixture of 2,10-dichloro-7-fluoro-10,11-dihydrodibenzo(b,f)-thiepin (a close analog) and 3-(1-piperazinyl)propionamide in chloroform is refluxed.[5]
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Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product. The final product can be purified by crystallization and its structure confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Conclusion and Future Outlook
10-Chloro-10,11-dihydrodibenz[b,f]thiepin is a strategically important molecule in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in a single source, can be reliably inferred from established methodologies for related compounds. The true value of this compound lies in its role as a versatile intermediate, providing a gateway to a wide range of dibenzo[b,f]thiepin derivatives with potential therapeutic applications, particularly in the realm of CNS disorders. Further research into the synthesis and pharmacological evaluation of novel derivatives based on this scaffold is warranted and holds the promise of discovering next-generation therapeutics.
References
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PrepChem. (n.d.). Synthesis of 10,11-Dihydro-dibenzo[b,f]thiepin-3-carboxaldehyde. Retrieved from [Link]
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Google Patents. (n.d.). METHOD OF PREPARING 10H-DIBENZO[b,f][6][7]THIAZEPIN-11-ONE. Retrieved from
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Revue Roumaine de Chimie. (n.d.). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(methylthio)ethyl)piperazine. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3-(4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo (b,f) thiepin-10-yl)piperazino)propionamide (I, R=CONH2). Retrieved from [Link]
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National Center for Biotechnology Information. (1996). Synthesis and pharmacological properties of several racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Structural reassignment of a dibenz[b,f][6][7]oxazepin-11(10H)-one with potent antigiardial activity. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 10,11-Dihydrodibenzo[b,f]thiepine. PubChem. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine s,4-dioxide 2hcl. Retrieved from [Link]
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PubChemLite. (n.d.). Dibenzo(b,f)thiepin-10-ol, 10,11-dihydro-2-chloro-11-(4-methyl-1-piperazinyl)-, trans-, (e)-2-butenedioate (1:1). Retrieved from [Link]
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PubChemLite. (n.d.). 9-chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin dimethanesulfonate 1/2h2o. Retrieved from [Link]
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